3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
3,4-Dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a benzamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This compound is characterized by:
- Molecular formula: C₂₄H₂₀N₂O₃.
- Core structure: A 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one scaffold, where the oxygen atom in the 1,4-azepine ring distinguishes it from sulfur-containing thiazepine analogs.
- Substituents: A 3,4-dimethylbenzamide group at position 2 of the oxazepine ring.
The compound’s structural uniqueness lies in its oxygen-containing azepine ring and the lipophilic 3,4-dimethylphenyl group, which may influence receptor-binding affinity and pharmacokinetic properties compared to related analogs .
Properties
IUPAC Name |
3,4-dimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-13-7-8-15(11-14(13)2)21(25)23-16-9-10-19-17(12-16)22(26)24-18-5-3-4-6-20(18)27-19/h3-12H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVIEAOHKUAIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located in the central nervous system. It plays a crucial role in the functioning of the brain’s reward system and is involved in mood, motivation, and decision-making processes.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor. This inhibition can alter the balance of neurotransmitters in the brain, leading to changes in mood and behavior.
Result of Action
The inhibition of the Dopamine D2 receptor by this compound can lead to a variety of effects at the molecular and cellular level. These effects can manifest as changes in mood, motivation, and motor control, depending on the specific pathways affected. In some cases, this compound may be used to treat disorders related to dopamine imbalance, such as schizophrenia, bipolar disorder, and certain types of depression.
Biological Activity
3,4-Dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound belonging to the dibenzo[b,f][1,4]oxazepine class. This class has been recognized for its diverse pharmacological properties, including potential applications in treating neurological disorders and other medical conditions. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 302.35 g/mol
- CAS Number : 921920-59-4
- Structure : The compound features a complex arrangement of rings and functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine family exhibit various biological activities, including:
- Antipsychotic Effects : Similar compounds have demonstrated the ability to modulate neurotransmitter systems, particularly dopamine receptors.
- Antifungal Properties : Some derivatives have shown efficacy against fungal strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antipsychotic | Modulation of dopamine receptors | |
| Antifungal | Efficacy against Botrytis cinerea | |
| Toxicity | Low toxicity in zebrafish embryos |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific biological targets such as:
- Dopamine Receptors : Compounds in this class have been noted for their selective inhibition of dopamine D2 receptors, which is significant in the treatment of psychiatric disorders.
Case Studies and Research Findings
-
Antifungal Activity :
A study synthesized various benzamide derivatives and tested their antifungal activity against Botrytis cinerea. The results indicated that some compounds exhibited higher efficacy than traditional antifungals like pyraclostrobin. The compound demonstrated an EC50 value of 14.44 μg/mL against Botrytis cinerea, indicating potent antifungal properties . -
Toxicity Assessment :
In toxicity studies involving zebrafish embryos, the compound was classified as low toxicity with an acute toxicity threshold of 20.58 mg/L. This suggests a favorable safety profile for further development .
Table 2: Efficacy Data from Case Studies
| Compound | EC50 (μg/mL) | Activity Type |
|---|---|---|
| 3,4-Dimethyl-N-(11-oxo...) | 14.44 | Antifungal against Botrytis cinerea |
| Other Benzamides | Varies | Antifungal |
Comparison with Similar Compounds
(a) N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide
- Molecular formula : C₂₂H₁₅F₃N₂O₃.
- Key differences : Substitution at position 8 of the oxazepine ring with a methyl group and a 4-trifluoromethylbenzamide group.
- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces basicity compared to the 3,4-dimethyl substituent in the target compound .
(b) 3,4-Diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Molecular formula : C₂₄H₂₂N₂O₅.
- Key differences : Ethoxy groups at positions 3 and 4 of the benzamide instead of methyl groups.
- Impact : Increased steric bulk and hydrophilicity may reduce membrane permeability compared to the dimethyl analog .
Thiazepine-Based Analogues
Thiazepine derivatives (sulfur-containing analogs) exhibit distinct electronic and steric properties:
(a) N-(4-Methoxybenzyl)-11-oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide
- Molecular formula : C₂₅H₂₅N₂O₄S.
- Key differences : Sulfur atom in the azepine ring, a propyl group at position 10, and a 5-oxide moiety.
(b) 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide
- Molecular formula : C₂₁H₂₀N₂O₄S.
- Key differences : Ethyl group at position 10 and a 4-methoxyphenyl substituent.
- Impact : The 4-methoxy group may enhance hydrogen-bonding interactions with target receptors, but the sulfur atom could introduce metabolic instability .
Substituent Effects on Pharmacological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
